3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C21H20O4 and a molecular weight of 336.38 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the reaction of 3-ethyl-4,8-dimethyl-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Scientific Research Applications
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-methyl-7-hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.
6,7-dimethoxy-4-methyl-2H-chromen-2-one: Studied for its potential anticancer activity.
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: Investigated for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-oxo-2-phenylethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-4-16-13(2)17-10-11-19(14(3)20(17)25-21(16)23)24-12-18(22)15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3 |
InChI Key |
ZPGAZFORSNNHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
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